![molecular formula C18H14N2O5 B1254557 Melanocin A](/img/structure/B1254557.png)
Melanocin A
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Overview
Description
Melanocin A is a natural product found in Penicillium miczynskii with data available.
Scientific Research Applications
Melanin Synthesis Inhibition
Melanocin A, an isocyanide compound isolated from Eupenicillium shearii, has been identified as a potent inhibitor of melanin synthesis. It has demonstrated significant activity in inhibiting mushroom tyrosinase and melanin biosynthesis in B16 melanoma cells, as well as inhibiting the growth of Streptomyces bikiniensis. These properties suggest its potential application in conditions related to melanin overproduction (Kim et al., 2003).
UV Radiation Protection
Research on Melanocin A has also explored its efficacy in preventing UV radiation-induced skin aging. In studies using hairless mice and human keratinocyte cell lines, Melanocin A effectively suppressed UV-induced matrix metalloproteinase (MMP) expression, which plays a key role in skin aging processes. This suggests its potential as a therapeutic agent for combating the harmful effects of UV radiation on skin (Park et al., 2006).
Antioxidant Activity
Melanocins A, B, and C, including Melanocin A, have shown potent antioxidant activity. Their ability to scavenge DPPH radical and superoxide anion radical highlights their potential as natural antioxidants in various applications, possibly including skincare and anti-aging products (Kim et al., 2003).
properties
Molecular Formula |
C18H14N2O5 |
---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
N-[(1Z,3Z)-3-cyano-1,4-bis(3,4-dihydroxyphenyl)buta-1,3-dien-2-yl]formamide |
InChI |
InChI=1S/C18H14N2O5/c19-9-13(5-11-1-3-15(22)17(24)7-11)14(20-10-21)6-12-2-4-16(23)18(25)8-12/h1-8,10,22-25H,(H,20,21)/b13-5+,14-6- |
InChI Key |
VDPHYDSLIYDKAP-LSMSNJBFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C#N)/C(=C/C2=CC(=C(C=C2)O)O)/NC=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=CC2=CC(=C(C=C2)O)O)NC=O)O)O |
synonyms |
melanocin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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